molecular formula C11H14ClNO2 B571648 4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine CAS No. 1186310-69-9

4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine

Cat. No.: B571648
CAS No.: 1186310-69-9
M. Wt: 227.688
InChI Key: ACMZFZNXZXPSLQ-UHFFFAOYSA-N
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Description

4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a pyridine derivative, characterized by the presence of an allyl group, a chloro substituent, and a dimethoxymethyl group attached to the pyridine ring. This compound is used as a building block in the synthesis of various pharmaceutical compounds.

Scientific Research Applications

4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine has several applications in scientific research:

Preparation Methods

The synthesis of 4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives that are functionalized with allyl, chloro, and dimethoxymethyl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include strong bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

    Major Products: The major products formed depend on the specific reaction pathway chosen.

Mechanism of Action

The mechanism of action of 4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

2-chloro-3-(dimethoxymethyl)-4-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-4-5-8-6-7-13-10(12)9(8)11(14-2)15-3/h4,6-7,11H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMZFZNXZXPSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207738
Record name 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-69-9
Record name 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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